cis-2-Boc-cyclopropane-1-carboxylic acid
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c1-9(2,3)13-8(12)6-4-5(6)7(10)11/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
IQIADELBDBDDAW-RITPCOANSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@H]1C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1C(=O)O |
Origin of Product |
United States |
The Pivotal Role of Cis Cyclopropane Carboxylic Acids As Chiral Synthons
cis-Cyclopropane carboxylic acids are highly prized in organic synthesis due to their rigid scaffold, which allows for precise control over the spatial orientation of functional groups. This conformational rigidity is instrumental in the design and synthesis of molecules that interact with biological targets in a highly specific manner. The cyclopropane (B1198618) ring can act as a bioisostere for other chemical groups, such as a double bond or a phenyl ring, while offering a distinct three-dimensional profile.
The synthetic utility of this chiral synthon is further enhanced by the orthogonal nature of its functional groups. The carboxylic acid can be readily activated for amide bond formation or other transformations, while the Boc-protected amine is stable under a variety of reaction conditions but can be deprotected under acidic conditions to reveal a primary amine for further functionalization. This differential reactivity allows for a stepwise and controlled elaboration of the molecular framework.
A Glimpse into the Retrosynthetic Analysis of the Framework
Retrosynthetic analysis, a powerful strategy for planning organic syntheses, allows for the deconstruction of a target molecule into simpler, commercially available starting materials. When applied to cis-2-Boc-cyclopropane-1-carboxylic acid, several key disconnections become apparent.
A primary disconnection would be the formation of the cyclopropane (B1198618) ring itself. This could be envisioned through a cyclopropanation reaction of a suitable alkene precursor. Given the cis stereochemistry, a stereoselective cyclopropanation method would be required. One common approach involves the reaction of a (Z)-alkene with a carbene or carbenoid species. The Boc-protected amino group and the carboxyl group (or a precursor thereof) would be present on this alkene.
Another key retrosynthetic step involves the introduction of the functional groups. The carboxylic acid could be derived from the oxidation of a primary alcohol or an aldehyde, or from the hydrolysis of an ester or nitrile. The Boc-protected amine is typically introduced by the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride).
A plausible retrosynthetic pathway is outlined below:
| Target Molecule | Retrosynthetic Disconnection | Precursor(s) | Synthetic Transformation |
| This compound | Cyclopropane formation | (Z)-alkene with appropriate substituents | Stereoselective cyclopropanation |
| (Z)-alkene precursor | C=C bond formation | Carbonyl compound and a phosphorus ylide | Wittig reaction or Horner-Wadsworth-Emmons reaction |
| Functional group interconversion | Carboxylic acid and Boc-amine | Precursors with other functional groups | Oxidation, hydrolysis, protection |
This analysis highlights the importance of controlling the stereochemistry during the cyclopropanation step to achieve the desired cis configuration.
The Historical Trajectory of Cyclopropane Ring Elaboration in Asymmetric Synthesis
Stereocontrol Strategies for the cis-Cyclopropane Moiety
Achieving a high degree of stereocontrol is paramount in the synthesis of biologically active molecules. For this compound, the relative and absolute stereochemistry of the two substituents on the cyclopropane ring must be precisely controlled. Various strategies have been developed to this end, ranging from the use of chiral auxiliaries to asymmetric catalysis and enzymatic transformations.
Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. The auxiliary is temporarily incorporated into the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the desired enantiomerically enriched product.
One notable strategy involves the use of pseudoephedrine as a chiral auxiliary. Both enantiomers of pseudoephedrine are readily available and can be acylated to form tertiary amides. caltech.edu The enolates of these amides undergo highly diastereoselective alkylations with a range of alkyl halides in the presence of lithium chloride. caltech.edu This methodology can be adapted for cyclopropanation reactions, where the chiral environment created by the pseudoephedrine auxiliary directs the approach of the cyclopropanating agent to afford a specific diastereomer. Subsequent cleavage of the auxiliary yields the enantiomerically enriched cyclopropane carboxylic acid. caltech.edu A key advantage of this approach is the high crystallinity often observed in pseudoephedrine amides, which can facilitate purification by crystallization. nih.gov
Another innovative approach combines a chiral auxiliary with a substrate-directed reaction in a three-step sequence of aldol (B89426) reaction, cyclopropanation, and retro-aldol reaction. rsc.org This method has been successfully employed for the asymmetric synthesis of enantiopure cyclopropane carboxaldehydes, which are versatile precursors to the desired carboxylic acids. rsc.org
| Chiral Auxiliary | Key Reaction | Stereoselectivity | Precursor Formed |
| Pseudoephedrine | Diastereoselective alkylation of enolates | High diastereoselectivity | α-Substituted amides |
| (R)-Phenylglycinol | Strecker reaction | Diastereomeric mixture | α-Amino nitriles |
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the desired product. Both metal-based and organic catalysts have been successfully employed for the asymmetric cyclopropanation of olefins.
Transition metal-catalyzed cyclopropanation of olefins with diazoacetates is a cornerstone for the synthesis of cyclopropane derivatives. acs.org Rhodium(II) catalysts, in particular, have been extensively studied for their ability to catalyze the enantioselective cyclopropanation of a wide array of olefins. rsc.orgnih.gov The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high levels of enantioselectivity.
For the synthesis of cis-cyclopropane derivatives, specific rhodium catalysts have been developed that exhibit high cis-selectivity. For instance, a Rh(I) iminocarbene complex activated with AgOTf has been shown to be a highly cis-selective catalyst for the cyclopropanation of substituted styrenes and other alkenes with ethyl diazoacetate, with some reactions showing greater than 99% cis-selectivity. nih.gov Further optimization of this system by changing the activating agent to NaBArf led to enhanced catalyst efficiency and diastereoselectivity. nih.gov These highly cis-selective Rh(I) catalysts have demonstrated remarkable reactivity and selectivity in reactions with various alkenes, including cyclopentene, 2,5-dihydrofuran, and benzofuran, achieving yields up to 99% and cis-selectivities exceeding 99%. nih.gov The synthesis of β-branched esters from allylic amines has also been achieved with excellent enantioselectivities using rhodium catalysis. rsc.org
| Catalyst System | Substrate | Diazo Reagent | Yield (%) | cis:trans Ratio | Enantiomeric Excess (%) |
| Rh(I) iminocarbene/AgOTf | Styrene | Ethyl diazoacetate | up to 99 | >99:1 | Not Reported |
| Rh(I)/NaBArf | Cyclopentene | Ethyl diazoacetate | up to 99 | >99:1 | Not Reported |
| Rh2(S-TCPTAD)4 | Electron-deficient alkenes | Aryldiazoacetates | Not Reported | Not Reported | up to 98 |
Organocatalysis has emerged as a powerful alternative to metal catalysis, avoiding the use of potentially toxic and expensive heavy metals. Chiral amines and phosphoric acids are common classes of organocatalysts that have been applied to asymmetric cyclopropanation reactions.
An organocatalytic asymmetric cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates provides a powerful route to synthetically important cyclopropanes with high levels of enantio- and diastereoselectivity. acs.org This process is efficiently catalyzed by chiral diphenylprolinol TMS ether in the presence of a base. acs.org Chiral primary-secondary diamine catalysts have also been successfully used in the asymmetric cyclopropanation of cinnamone derivatives with stabilized sulfur ylides, affording 1,2,3-trisubstituted cyclopropanes with good yields, high enantioselectivities (up to 93% ee), and excellent diastereoselectivities (>95:5 dr). acs.org
Chiral phosphoric acids have also been utilized in the enantioselective formation of complex cyclopropane-containing polycyclic architectures. nih.gov These catalysts can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical outcome of the cyclopropanation reaction. nih.govh-its.org
| Catalyst | Reaction Type | Substrates | Diastereoselectivity | Enantiomeric Excess (%) |
| Diphenylprolinol TMS ether | Michael-alkylation | α,β-Unsaturated aldehydes, Bromomalonates | High | High |
| Chiral diamine | Ylide cyclopropanation | Cinnamone derivatives, Sulfonium ylides | >95:5 | up to 93 |
| Chiral phosphoric acid | Cycloaddition | Isochromene acetals, Vinylboronic acids | High | High |
Enzymatic catalysis offers a green and highly selective approach to the synthesis of chiral molecules. Lipases are a class of enzymes that have been widely used for the kinetic resolution of racemates and the desymmetrization of meso compounds. nih.gov The desymmetrization of a prochiral or meso substrate can, in principle, provide the desired enantiomer in 100% theoretical yield. mdpi.com
For the synthesis of this compound, the enzymatic desymmetrization of a meso-cyclopropane-1,2-dicarboxylate diester is a highly attractive strategy. In this approach, a lipase (B570770) selectively hydrolyzes one of the two enantiotopic ester groups of the meso-diester, leading to a chiral monoester. This method has been successfully applied to the desymmetrization of various prochiral and meso diols and diesters. nih.govsemanticscholar.org For example, the lipase-catalyzed enantioselective desymmetrization of prochiral 2,2-disubstituted 1,3-propanediols and meso-1,2-diols has been achieved with high efficiency. nih.gov Similarly, the enzymatic hydrolysis of prochiral cis-1,4-diacyl-2-cyclopentenediols has been used to prepare versatile chiral building blocks. researchgate.net The application of this strategy to a meso-cis-cyclopropane-1,2-diester would provide a direct route to the chiral precursor of the target amino acid. The choice of lipase is critical, as different lipases can exhibit different enantioselectivities. nih.gov
| Enzyme | Substrate Type | Reaction | Product | Enantiomeric Excess (%) |
| Lipase | Prochiral 2,2-disubstituted 1,3-propanediols | Acylation | Monoester | 82-99 |
| Lipase | mesocis-1,2-cycloalkanediols | Acylation | Monoester | 82-97 |
| Lipase | Prochiral cis-1,4-diacyl-2-cyclopentenediols | Hydrolysis | Mono-ol | High |
Photochemical reactions provide unique pathways for the construction of complex molecular architectures that are often difficult to access through thermal reactions. Photochemical cycloadditions, in particular, can be powerful tools for the synthesis of cyclic compounds.
The diastereoselective synthesis of cyclopropane amino acids has been achieved through the one-pot cyclopropanation of dehydroamino acids with diazo compounds generated in situ. nih.govmonash.edu While this method can be performed thermally, photochemical conditions can also be employed to generate the reactive carbene species from the diazo compound. The stereochemical outcome of the reaction can be influenced by the reaction conditions, with thermal reactions favoring the E-isomer and reactions in the presence of a metal catalyst favoring the Z-isomer. nih.govmonash.edu More recently, a modular and highly enantioselective method to obtain cis-diarylcyclopropanes from olefins and redox-active carbenes has been developed, which involves a stereoselective photodecarboxylation step. nih.govacs.org This approach is enabled by the formation of an electron donor-acceptor (EDA) complex that can be activated by visible light without the need for a photocatalyst. nih.govacs.org Furthermore, novel photochemical methods for the synthesis of a broad range of unnatural amino acids have been developed, highlighting the potential of photochemistry in this field. digitellinc.com
While [2+2] photocycloaddition reactions are more commonly used for the synthesis of cyclobutane (B1203170) rings, formal [2+2] cycloadditions of photochemically generated ketenes from amino acid-derived diazoketones have been used to produce β-lactams, which are structurally related to cyclic amino acids. mdpi.com
Asymmetric Catalysis in Cyclopropanation Reactions
Synthesis Utilizing Chiral Pool Starting Materials
The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, terpenes, and alkaloids. mdpi.comuh.edu These molecules serve as excellent starting materials for asymmetric synthesis, as their inherent chirality can be transferred to the target molecule, obviating the need for a de novo asymmetric induction step. While a direct synthesis of this compound from a chiral pool starting material is not extensively documented in dedicated literature, established principles of stereoselective synthesis allow for the postulation of viable synthetic routes.
One potential strategy involves the use of chiral terpenes, such as (−)-α-pinene or (−)-verbenone, which have been successfully employed in the stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. doi.org In such a synthesis, a chiral dehydroamino acid derivative is first prepared from the terpene. The subsequent cyclopropanation, for example through a 1,3-dipolar cycloaddition with diazomethane, is directed by the existing stereocenter from the chiral auxiliary. doi.org The chiral moiety guides the incoming reagent to one face of the double bond, thereby controlling the stereochemistry of the newly formed cyclopropane ring. After the stereoselective formation of the cyclopropane, the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched cyclopropane amino acid.
Another conceptual approach could be adapted from the synthesis of other complex chiral molecules. For instance, the synthesis of (−)-α-kainic acid from D-serine involves the formation of a cyclopropane intermediate where the stereochemistry is directed by the chiral center of the starting amino acid. mdpi.com A similar strategy could be envisioned where a suitably modified chiral starting material, like a protected serine or threonine derivative, undergoes a diastereoselective cyclopropanation. The inherent chirality of the amino acid backbone would influence the facial selectivity of the cyclopropanation reaction, leading to the preferential formation of one diastereomer. Subsequent functional group manipulations and introduction of the Boc protecting group would then lead to the target molecule.
Biocatalysis also presents a powerful method for generating chiral cyclopropanes. Engineered heme proteins have been shown to catalyze the carbene transfer from ethyl diazoacetate to various olefins to produce both cis and trans cyclopropane derivatives with high diastereo- and enantioselectivity. nsf.gov By selecting the appropriate enzyme variant, it is possible to favor the formation of the desired cis-isomer. The resulting cyclopropylboronate ester can then be further derivatized to introduce the amino functionality. nsf.gov
A summary of potential chiral pool starting materials and the key transformations for inducing stereoselectivity is presented in the table below.
| Chiral Pool Starting Material | Key Stereochemistry-Inducing Transformation | Relevant Synthetic Precedent |
| (-)-α-Pinene / (-)-Verbenone | Diastereoselective cyclopropanation of a derived chiral dehydroamino acid. | Synthesis of chiral cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. doi.org |
| D-Serine | Diastereoselective intramolecular cyclopropanation of a derived intermediate. | Total synthesis of (−)-α-kainic acid. mdpi.com |
| Engineered Heme Proteins | Enantioselective and diastereoselective enzymatic cyclopropanation. | Synthesis of cis- and trans-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-cyclopropanecarboxylic acid ethyl ester. nsf.gov |
Protecting Group Chemistry: Strategic Introduction and Manipulation of the tert-Butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its ease of introduction, stability to a wide range of reaction conditions, and facile cleavage under acidic conditions. In the context of synthesizing this compound, the strategic use of the Boc group is crucial for a successful multi-step synthesis.
Selective Boc Protection Strategies for Amines
The introduction of the Boc group onto the nitrogen atom of cis-2-aminocyclopropane-1-carboxylic acid is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of reaction conditions can be tailored to ensure high yields and chemoselectivity.
Common conditions for Boc protection include:
Aqueous Conditions: Using a base such as sodium hydroxide (B78521) or sodium bicarbonate in a mixed solvent system of water and an organic solvent like dioxane or tetrahydrofuran.
Anhydrous Conditions: Employing an organic base like triethylamine (B128534) or N,N-diisopropylethylamine in a non-protic solvent such as dichloromethane (B109758) or acetonitrile.
The selection of the appropriate conditions is often dictated by the solubility of the starting amino acid and the presence of other functional groups in the molecule. For instance, if the carboxylic acid is in its ester form, anhydrous conditions are generally preferred to prevent hydrolysis.
Orthogonal Protecting Group Sequences in Multi-step Synthesis
In a multi-step synthesis of a complex molecule containing this compound, it is often necessary to protect other functional groups, such as the carboxylic acid, in addition to the amine. An orthogonal protecting group strategy is essential in such cases. Orthogonal protecting groups are distinct classes of protecting groups that can be removed under different, non-interfering conditions. This allows for the selective deprotection of one functional group while others remain protected.
A common orthogonal partner to the acid-labile Boc group is a base-labile protecting group, such as the fluorenylmethyloxycarbonyl (Fmoc) group, or a group that can be removed by hydrogenolysis, like the benzyloxycarbonyl (Cbz or Z) group.
For the synthesis of this compound derivatives, a hypothetical orthogonal protection scheme could involve the following steps:
Esterification of the Carboxylic Acid: The carboxylic acid of cis-2-aminocyclopropane-1-carboxylic acid could be protected as a benzyl (B1604629) ester (Bn). This group is stable to the basic and acidic conditions used for the manipulation of Boc and Fmoc groups but can be selectively removed by catalytic hydrogenation.
Boc Protection of the Amine: The amino group can then be protected with a Boc group using standard procedures.
Further Functionalization: With the amine and carboxylic acid protected, other parts of the molecule can be modified.
Selective Deprotection: If, for example, the carboxylic acid needs to be deprotected for a coupling reaction, the benzyl ester can be removed by hydrogenation without affecting the Boc group. Conversely, if the amine needs to be deprotected, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) while the benzyl ester remains intact.
The following table summarizes a potential orthogonal protecting group strategy in the context of synthesizing a peptide containing this compound.
| Functional Group | Protecting Group | Deprotection Conditions | Orthogonality |
| Amine (α-amino) | Boc (tert-Butoxycarbonyl) | Acidic (e.g., TFA) | Orthogonal to base-labile and hydrogenolysis-labile groups. |
| Carboxylic Acid | Bn (Benzyl) | Catalytic Hydrogenolysis (H₂, Pd/C) | Orthogonal to acid-labile and base-labile groups. |
| Amine (Side Chain) | Fmoc (Fluorenylmethyloxycarbonyl) | Basic (e.g., Piperidine) | Orthogonal to acid-labile and hydrogenolysis-labile groups. |
This strategic use of protecting groups allows for the precise and controlled synthesis of complex molecules incorporating the this compound moiety.
Reactions at the Carboxylic Acid Moiety
The carboxylic acid group of this compound derivatives is a versatile handle for a range of chemical modifications, including esterification, amidation, and various coupling reactions, as well as decarboxylative transformations.
Esterification and Amidation for Building Block Derivatization
Esterification and amidation reactions are fundamental transformations for the derivatization of this compound, allowing for its incorporation into larger molecules and the synthesis of diverse building blocks.
Standard esterification methods, such as the Fischer-Speier esterification, can be employed. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk For more sensitive substrates or to achieve esterification under milder conditions, coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are highly effective. commonorganicchemistry.com This method, known as the Steglich esterification, is particularly useful for forming esters with sterically hindered alcohols. commonorganicchemistry.com
Amidation of the carboxylic acid moiety is crucial for peptide synthesis and the creation of other amide-containing structures. Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of an unreactive ammonium carboxylate salt. rsc.org Therefore, the carboxylic acid must first be activated. Common coupling reagents used for this purpose include carbodiimides like DCC or N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization. peptide.com More advanced uronium- or phosphonium-based reagents like O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) provide rapid and efficient amide bond formation with minimal side reactions, even with sterically demanding or electron-deficient amines. peptide.comnih.govresearchgate.net
Table 1: Representative Esterification and Amidation Reactions
| Reaction | Reagents and Conditions | Product | Notes |
| Fischer Esterification | Methanol, H₂SO₄ (cat.), heat | Methyl cis-2-(tert-butoxycarbonyl)cyclopropane-1-carboxylate | Equilibrium driven by excess alcohol. masterorganicchemistry.commasterorganicchemistry.com |
| Steglich Esterification | tert-Butanol, DCC, DMAP (cat.), CH₂Cl₂ | tert-Butyl cis-2-(tert-butoxycarbonyl)cyclopropane-1-carboxylate | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |
| Amidation | Benzylamine, HATU, DIPEA, DMF | N-Benzyl-cis-2-(tert-butoxycarbonyl)cyclopropane-1-carboxamide | High yield and low racemization. nih.govresearchgate.net |
| Amidation | Aniline, EDC, HOBt, CH₂Cl₂ | N-Phenyl-cis-2-(tert-butoxycarbonyl)cyclopropane-1-carboxamide | Common protocol for peptide synthesis. nih.gov |
Carboxylic Acid Activation for Coupling Reactions
For efficient coupling reactions, the carboxylic acid group of this compound must be converted into a more reactive electrophilic species. This activation prevents the formation of the unreactive carboxylate anion upon reaction with basic nucleophiles and facilitates bond formation. rsc.org
A variety of peptide coupling reagents are available for this purpose, broadly classified into carbodiimides, phosphonium salts, and uronium/aminium salts. peptide.com
Carbodiimides : Reagents such as DCC and EDC activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophiles like amines. To prevent side reactions and suppress racemization, additives like HOBt or 1-hydroxy-7-azabenzotriazole (HOAt) are commonly used. These additives trap the O-acylisourea to form a less reactive but more selective active ester. peptide.com
Phosphonium Reagents : (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its analogues like PyBOP are powerful activating agents that form HOBt active esters in situ.
Uronium/Aminium Reagents : HATU, HBTU, and TBTU are among the most efficient coupling reagents. peptide.com They react with the carboxylic acid to generate highly reactive OAt or OBt active esters. peptide.com HATU is particularly effective due to the participation of the pyridine nitrogen in the 7-azabenzotriazole moiety, which accelerates the coupling process. peptide.com
The general mechanism for activation with these reagents involves the formation of a highly reactive intermediate (e.g., an active ester or an acylphosphonium salt), which is then readily attacked by a nucleophile, such as the amino group of an amino acid or another amine, to form the desired amide bond. The choice of coupling reagent and conditions depends on factors such as the steric hindrance of the coupling partners and the potential for racemization. reddit.com
Table 2: Common Activating Agents for Coupling Reactions
| Activating Agent | Abbreviation | Intermediate Species | Key Features |
| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Cost-effective; byproduct (DCU) is insoluble. peptide.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | O-acylisourea | Water-soluble byproduct, easy removal. nih.gov |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | OAt-ester | High reactivity, low racemization. peptide.comresearchgate.net |
| (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | OBt-ester | Effective for sterically hindered couplings. |
Decarboxylative Transformations (e.g., Curtius Rearrangements)
The carboxylic acid functionality of this compound derivatives can be removed and replaced with an amino group through decarboxylative transformations, most notably the Curtius rearrangement. nih.govnih.gov This reaction provides a powerful method for the synthesis of cis-1-amino-2-Boc-cyclopropane derivatives, which are valuable chiral building blocks.
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, with the loss of nitrogen gas. wikipedia.org The isocyanate can then be trapped by a nucleophile. For instance, in the presence of tert-butanol, the isocyanate intermediate is trapped to form a Boc-protected amine, a transformation that is particularly useful in the context of this molecule. wikipedia.orgorganic-chemistry.orgresearchgate.net
The key steps of the Curtius rearrangement are:
Acyl Azide Formation : The carboxylic acid is first converted to an acyl azide. This is typically achieved by reacting an activated carboxylic acid derivative (like an acyl chloride) with an azide salt, or more commonly, by treating the carboxylic acid directly with a reagent like diphenylphosphoryl azide (DPPA) in the presence of a base. nih.govnih.gov
Rearrangement : Upon heating, the acyl azide undergoes a concerted rearrangement where the cyclopropyl (B3062369) group migrates from the carbonyl carbon to the nitrogen atom, simultaneously expelling a molecule of nitrogen gas to form a cyclopropyl isocyanate. nih.gov A crucial aspect of this step is the complete retention of the stereochemistry of the migrating group. nih.gov
Nucleophilic Trapping : The resulting isocyanate is then reacted with a suitable nucleophile. If the reaction is performed in an alcoholic solvent like tert-butanol, a carbamate (in this case, another Boc group) is formed. wikipedia.orgorganic-chemistry.org If water is used as the nucleophile, the intermediate carbamic acid decarboxylates to yield a primary amine. nih.gov
This transformation is highly valued for its mild conditions and high stereospecificity, making it a reliable method for converting chiral carboxylic acids into their corresponding amines without loss of enantiomeric purity. nih.gov
Cyclopropane Ring System Modifications and Reactions
The strained three-membered ring of this compound derivatives is susceptible to ring-opening reactions, particularly when activated by both an electron-donating group (the Boc-amino group) and an electron-withdrawing group (the carboxylate or its derivatives). This "donor-acceptor" substitution pattern polarizes the distal C-C bond of the cyclopropane, rendering it susceptible to cleavage. nih.govrsc.org
Ring-Opening Reactions: Mechanisms and Stereochemical Outcomes
The ring-opening of these donor-acceptor cyclopropanes can be initiated by various reagents, including nucleophiles and electrophiles, often facilitated by Lewis or Brønsted acids. nih.govacs.org The regioselectivity and stereochemistry of the ring-opening are key considerations in the synthetic application of these reactions.
Nucleophilic ring-opening reactions of donor-acceptor cyclopropanes provide a versatile method for 1,3-difunctionalization. nih.gov The reaction typically proceeds via an Sₙ2-like mechanism where the nucleophile attacks one of the methylene carbons of the cyclopropane ring, leading to the cleavage of the polarized C-C bond.
The regioselectivity of the nucleophilic attack is governed by the electronic nature of the substituents. In derivatives of this compound, the Boc-amino group acts as a donor and the carboxylate/ester group as an acceptor. This polarization facilitates the attack of the nucleophile at the carbon atom cis to the ester group, leading to the formation of a stabilized carbanionic intermediate at the carbon bearing the ester group.
Common nucleophiles that have been shown to open activated cyclopropane rings include soft nucleophiles like thiols, indoles, and certain carbon nucleophiles. acs.orgnih.gov The reaction can be catalyzed by Lewis acids, which coordinate to the acceptor group (e.g., the carbonyl oxygen of the ester), further enhancing the electrophilicity of the cyclopropane ring. nih.gov Alternatively, internal Brønsted acid activation has been demonstrated in cyclopropane hemimalonates, where an intramolecular hydrogen bond facilitates the ring opening. acs.orgscilit.com
Table 3: Examples of Nucleophilic Ring-Opening Reactions
| Cyclopropane Derivative | Nucleophile | Conditions | Product Type | Stereochemical Outcome |
| Diethyl 2-arylcyclopropane-1,1-dicarboxylate | Thiophenol | Base | 1,3-adduct | Regioselective attack at the benzylic carbon. nih.gov |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Indole | Lewis Acid (e.g., Sc(OTf)₃) | 1,3-adduct | Friedel-Crafts type alkylation. nih.gov |
| 2-Arylcyclopropane-1,1-dicarboxylic acid monoester | Indole | High Pressure (13 kbar) | 1,3-adduct | Internal Brønsted acid activation; retention of the carboxylic acid. acs.org |
| 1-Nitro-2-arylcyclopropane | Sodium Thiophenoxide | DMSO | 1,3-adduct | Sₙ2-like mechanism. nih.gov |
Electrophilic and Acid-Catalyzed Ring Opening
Derivatives of this compound are susceptible to ring-opening reactions under acidic conditions. The mechanism involves the activation of the cyclopropane ring, which enhances its electrophilicity and facilitates cleavage of a C-C bond. The presence of the electron-donating Boc-amino group and the electron-withdrawing carboxyl group makes these molecules characteristic donor-acceptor cyclopropanes. rsc.org
The reaction is typically initiated by the protonation of the carbonyl oxygen of the ester or carboxylic acid or by the coordination of a Lewis acid. This activation polarizes the ring, making the carbon atoms more susceptible to attack by a nucleophile. The subsequent nucleophilic attack leads to the opening of the three-membered ring to form a stable, acyclic γ-amino acid derivative. rsc.orgresearchgate.net This transformation provides a valuable route to chiral γ-oxygen substituted γ-aminobutyric acid (GABA) derivatives when alcohols, phenols, or carboxylic acids are used as nucleophiles. rsc.org
Metal-Catalyzed Ring Expansions and Rearrangements
Transition metals, particularly palladium and rhodium, are effective catalysts for mediating the rearrangement and ring expansion of cyclopropane derivatives. These transformations typically proceed through the oxidative addition of the metal into one of the strained C-C bonds of the cyclopropane ring, forming a metallacyclic intermediate. acs.orgchemrxiv.org
In the context of aminocyclopropanes, rhodium catalysts can facilitate carbonylative C-C bond activation. acs.org When derivatives of this compound are treated with a rhodium catalyst in the presence of carbon monoxide, a rhodium metallacyclopentanone intermediate can be formed. This intermediate can then be trapped by other reactants to yield more complex heterocyclic structures. acs.org Similarly, palladium-catalyzed rearrangements have been developed for piperidines bearing a spirocyclopropane ring, leading to the formation of seven-membered azepane rings. nih.gov This type of ring expansion highlights the potential for converting this compound derivatives into larger, medicinally relevant scaffolds.
Functionalization of the Cyclopropane Core
Beyond reactions that consume the three-membered ring, methods exist to modify the cyclopropane core itself, primarily through C-H activation. This strategy allows for the introduction of new substituents while preserving the strained ring system. The existing functional groups on this compound can act as directing groups to guide a metal catalyst to a specific C(sp³)–H bond on the ring. rsc.orgnih.gov
For example, the amide moiety of the Boc-protected amine can serve as a bidentate directing group in palladium(II)-catalyzed β-methylene C(sp³)–H bond activation and subsequent cross-coupling with aryl iodides. rsc.org This allows for the precise installation of an aryl group onto the cyclopropane ring. Similarly, the carboxylic acid itself can direct a catalyst to perform transannular γ-C–H arylation. nih.gov These methods provide a powerful tool for the late-stage diversification of cyclopropane-containing molecules, enabling the synthesis of a wide array of substituted derivatives.
Boc Group Deprotection and Subsequent Transformations
The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the amine functionality, allowing for selective reactions at other parts of the molecule. Its removal unmasks the primary amine, opening up a new suite of potential chemical transformations.
Acid-Mediated Cleavage of the Boc Group
The Boc group is designed to be stable under many reaction conditions but readily cleaved under acidic conditions. The most common method for its removal is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (DCM). rsc.org The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide to release the free amine as an ammonium salt.
Table 1: Common Reagents for Acid-Mediated Boc Deprotection
| Reagent | Solvent(s) | Typical Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 25-50% TFA in DCM, Room Temp, 1-2 h |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | 4M HCl in Dioxane, Room Temp |
| Formic Acid | Water | Neat or in water, Room Temp to 40°C |
Post-Deprotection Derivatization to Access Amine Derivatives
Following the removal of the Boc group, the resulting primary amine of cis-2-aminocyclopropane-1-carboxylic acid is a versatile nucleophile. It can readily participate in a wide range of reactions to form various amine derivatives.
One of the most significant applications is in peptide synthesis, where the free amine can be coupled with the carboxylic acid of another amino acid to form a peptide bond. nih.gov This reaction requires the use of a coupling reagent to activate the carboxylic acid component. bachem.comiris-biotech.de A variety of such reagents are available, allowing for the efficient and low-racemization formation of peptides containing the unique cis-2-aminocyclopropane-1-carboxylic acid scaffold. peptide.comnih.gov
Table 2: Common Peptide Coupling Reagents
| Reagent Name | Abbreviation | Activator/Additive |
|---|---|---|
| N,N'-Dicyclohexylcarbodiimide | DCC | 1-Hydroxybenzotriazole (HOBt) |
| N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | EDC or EDCI | 1-Hydroxybenzotriazole (HOBt) |
| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | N/A |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | HOBt, DIPEA |
Beyond peptide synthesis, the amine can be derivatized in numerous other ways. Reaction with acyl chlorides or anhydrides yields amides, while reaction with sulfonyl chlorides produces sulfonamides. Reductive amination with aldehydes or ketones can be used to synthesize secondary or tertiary amines, further expanding the molecular diversity accessible from this versatile building block.
Strategic Applications As a Chiral Synthon in Complex Organic Synthesis
Incorporation into Peptidomimetic Structures and Conformationally Constrained Peptides
The unique structural properties of the cyclopropane (B1198618) ring, when incorporated into peptide backbones, offer a powerful tool for influencing molecular conformation and, consequently, biological activity. The cis-substitution pattern of cis-2-Boc-cyclopropane-1-carboxylic acid provides a specific spatial arrangement that chemists can exploit to design peptides with enhanced stability and receptor selectivity.
Design and Synthesis of Cyclopropane-Containing β-Amino Acid Residues
This compound serves as a key starting material for the synthesis of cyclopropane-containing β-amino acid residues. These non-natural amino acids are of significant interest as they can be used to create peptidomimetics with improved pharmacokinetic profiles. The synthesis of these β-amino acids often involves the conversion of the carboxylic acid moiety into an amine, typically through a Curtius rearrangement or a related transformation.
One common synthetic approach involves the activation of the carboxylic acid, followed by reaction with an azide (B81097) source to form an acyl azide. This intermediate can then be thermally or photochemically induced to rearrange to an isocyanate, which is subsequently trapped by a suitable nucleophile, such as tert-butanol, to yield the Boc-protected amine. The resulting cis-2-Boc-amino-1-Boc-cyclopropane can then be incorporated into peptide synthesis.
| Starting Material | Key Transformation | Product |
| This compound | Curtius Rearrangement | cis-1-Amino-2-(Boc-amino)cyclopropane |
| Itaconic acid | Simmons-Smith Cyclopropanation | Boc-protected 4,5-methano-beta-proline |
This interactive table summarizes synthetic routes to cyclopropane-containing β-amino acids.
Efficient methods for preparing Boc-protected 4,5-methano-beta-proline, a bicyclic cyclopropane-containing β-amino acid, have been developed starting from readily available itaconic acid, utilizing a modified Simmons-Smith reaction for the crucial cyclopropane ring construction. researchgate.net
Influence of Cyclopropane Ring System on Conformational Rigidity and Helicity in Peptide Frameworks
The incorporation of cyclopropane-containing amino acids into peptide chains has a profound impact on their secondary structure. The rigid nature of the cyclopropane ring restricts the conformational freedom of the peptide backbone, leading to more defined and stable structures. This conformational rigidity can pre-organize the peptide into a bioactive conformation, enhancing its binding affinity to target receptors.
Specifically, the cis-geometry of the substituents on the cyclopropane ring, derived from this compound, can induce specific turn structures or stabilize helical conformations within the peptide. Computational studies and experimental data have shown that the cyclopropane moiety can act as a proline surrogate, influencing the cis-trans isomerization of the preceding peptide bond and promoting the formation of β-turns. The fixed orientation of the side chains also contributes to increased enzymatic stability. acs.org
Research indicates that homopeptides constituted by 1-aminocyclopropane-1-carboxylic acid tend to adopt a helical conformation stabilized by intramolecular hydrogen bonds. nih.gov This highlights the structure-directing influence of the cyclopropane ring.
Role in the Total Synthesis of Natural Products and Related Analogues
The stereochemical purity and well-defined structure of this compound make it a valuable chiral intermediate in the total synthesis of complex natural products. Its rigid framework allows for the precise transfer of chirality and the controlled construction of intricate molecular architectures.
Utility as a Key Chiral Intermediate in Convergent and Divergent Synthetic Routes
In convergent synthetic strategies, this compound can be elaborated into a significant fragment of the target molecule, which is then coupled with other fragments in the later stages of the synthesis. This approach allows for the efficient construction of complex molecules by minimizing the number of steps in the main synthetic pathway.
In divergent syntheses, the cyclopropane ring can be chemically modified in various ways to generate a library of related compounds. This is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies, where the goal is to optimize the biological activity of a lead compound. The cyclopropane moiety can be opened under specific conditions to reveal new functional groups and stereocenters.
While a broad range of natural products contain cyclopropane motifs, the direct use of this compound as a starting material is a specialized strategy. rsc.orgresearchgate.net Syntheses of cis-cyclopropane fatty acids like dihydromalvalic acid and dihydrosterculic acid showcase the utility of chiral cyclopropane building blocks. rsc.org
Diastereoselective Control in Late-Stage Synthesis Utilizing the Cyclopropane Moiety
The rigid nature of the cyclopropane ring in intermediates derived from this compound can exert significant stereochemical control over subsequent reactions. The steric hindrance imposed by the ring can direct incoming reagents to attack from a specific face, leading to high levels of diastereoselectivity in late-stage functionalization. This is a crucial aspect of modern synthetic chemistry, as it allows for the construction of complex molecules with multiple stereocenters in a predictable and controlled manner. The development of diastereoselective methods for cyclopropane synthesis continues to be an active area of research. nih.govrsc.org
Precursor to Biologically Active Compounds (Focus on Chemical Synthesis Pathways)
Beyond its role in peptidomimetics and natural product synthesis, this compound is a precursor to a variety of other biologically active compounds. The unique chemical reactivity of the cyclopropane ring, combined with the presence of versatile functional groups, allows for its conversion into a diverse range of molecular scaffolds.
For instance, the carboxylic acid and the Boc-protected amine can be independently modified to introduce different pharmacophores. The cyclopropane ring itself can act as a bioisostere for other chemical groups, such as a gem-dimethyl group or a double bond, offering a way to fine-tune the steric and electronic properties of a molecule.
The synthesis of functionalized cyclopropanes from carboxylic acids through radical addition-polar cyclization cascades represents a modern approach to creating diverse cyclopropane structures for biological screening. nih.gov Cyclopropane derivatives have shown a wide spectrum of biological activities, including enzyme inhibition and roles as insecticides, antifungals, and antimicrobials. semanticscholar.orgunl.pt
| Compound Class | Synthetic Application | Reference |
| Cyclopropane β-amino acids | Peptidomimetics | nih.gov |
| Functionalized Cyclopropanes | Bioactive Compound Synthesis | nih.gov |
| Non-proteinogenic amino acids | Drug Discovery | beilstein-journals.org |
This interactive table highlights the use of this compound as a precursor to various classes of biologically active compounds.
Synthesis of Noncanonical Amino Acid Derivatives for Medicinal Chemistry
The incorporation of noncanonical amino acids (ncAAs) into peptides is a widely used strategy in medicinal chemistry to enhance pharmacological properties. These unique amino acids can induce specific secondary structures, increase metabolic stability against enzymatic degradation, and improve receptor selectivity. nih.govacs.org Cyclopropane-containing amino acids are of particular interest because the fixed orientation of their side chains provides a high degree of conformational rigidity. acs.org this compound is an ideal starting material for creating a variety of these specialized building blocks.
The synthesis of cyclopropane amino acid derivatives often involves multi-step procedures. A common approach is the [2+1] cycloaddition, where a carbene or carbenoid equivalent reacts with a derivative of dehydroalanine. researchgate.net However, utilizing a pre-formed synthon like this compound can offer a more direct and stereocontrolled route. For example, the carboxylic acid moiety can be readily converted into an amide or ester, or reduced to an alcohol, which can then be further functionalized. Simultaneously, the Boc-protected amine is stable to many reaction conditions but can be deprotected under acidic conditions to reveal the free amine for subsequent peptide coupling reactions.
A key application is in the synthesis of peptidomimetics, where the cyclopropane ring restricts the peptide backbone's flexibility. nih.gov This can lock the molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Research has demonstrated expedient syntheses of cyclopropane β-amino acid derivatives from related cyclopropanone (B1606653) surrogates, highlighting the utility of the cyclopropane core in creating structured peptides. nih.gov The synthesis of novel regioisomers, such as trifluoromethylated cyclopropanes, has also been achieved through methods like Michael addition and nucleophilic cyclization, yielding interesting and constrained building blocks for further development. researchgate.net
Below is a table summarizing representative noncanonical amino acid derivatives that can be conceptually derived from a cis-cyclopropane scaffold, based on established synthetic transformations.
| Derivative Class | Key Synthetic Transformation from Parent Acid | Potential Utility |
| β-Amino Acids | Ring-opening of a related cyclopropanone surrogate followed by an aza-Michael reaction. | Inducing stable turns in peptide secondary structures. |
| Amide Derivatives | Standard amide coupling (e.g., with EDC, HOBt) at the carboxylic acid position. | Elongating the amino acid side chain or linking to other molecular fragments. |
| Ester Derivatives | Esterification (e.g., Fischer or using alkyl halides with a base) of the carboxylic acid. | Pro-drug strategies or as intermediates for further reactions like reduction. |
| Fluorinated Analogues | Introduction of fluorine or trifluoromethyl groups via specialized reagents. | Enhancing metabolic stability and modifying electronic properties for improved binding. |
Chemical Scaffold for Drug Discovery Lead Optimization
In drug discovery, lead optimization is the iterative process of modifying a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. arxiv.org A central part of this process involves exploring the structure-activity relationships (SAR), which describe how changes in a molecule's structure affect its biological activity. youtube.com The cyclopropane ring is an attractive scaffold for this purpose due to its rigid nature, which can help define the optimal spatial arrangement of functional groups for target binding. acs.org
This compound provides a foundational scaffold that can be systematically modified. The cis relationship between the Boc-amino group and the carboxylic acid sets a specific stereochemical framework. Medicinal chemists can leverage this fixed structure to probe the chemical space around a lead compound. For instance, the carboxylic acid can serve as a handle for introducing a variety of substituents through amide bond formation, creating a library of analogues for SAR studies. Each new group attached to the scaffold explores different potential interactions with the target protein, such as hydrogen bonding or hydrophobic interactions.
The process of structural simplification or elaboration is key to lead optimization. scienceopen.com A complex natural product with known activity might be simplified to a core scaffold, like the cyclopropane ring, which retains the key binding motifs. scienceopen.com Conversely, a simple fragment hit from a screen can be "grown" by adding functional groups to a cyclopropane core to enhance its affinity. nih.gov
The chemical transformations applied to the this compound scaffold are central to this optimization process. The goal is to fine-tune the molecule's properties without altering the core binding conformation provided by the cyclopropane ring.
The table below outlines common chemical transformations used on this scaffold for lead optimization, focusing on the chemical change rather than the biological outcome.
| Transformation Type | Reagents & Conditions | Purpose in Lead Optimization |
| Amide Library Synthesis | A diverse set of amines, coupling agents (e.g., HATU, T3P). | Systematically probe the steric and electronic requirements of a binding pocket. |
| Reduction of Carboxylic Acid | Borane (BH₃) or Lithium Aluminum Hydride (LiAlH₄). | Converts a hydrogen bond donor/acceptor (acid) to a hydrogen bond donor (alcohol), altering interaction potential. |
| Boc-Deprotection and N-Alkylation | Trifluoroacetic acid (TFA) followed by an alkyl halide and a non-nucleophilic base. | Modifies the amine group to explore its role in target binding or to improve cell permeability. |
| Curtius or Hofmann Rearrangement | Diphenylphosphoryl azide (DPPA) or an oxidant like lead tetraacetate, respectively. nih.gov | Can be used to access different substitution patterns or create novel functional groups on the scaffold. |
By employing these and other transformations, chemists can systematically modify the this compound scaffold to optimize the properties of a lead compound, demonstrating its strategic importance in modern drug discovery.
Advanced Spectroscopic and Analytical Characterization for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Stereochemical Elucidation
NMR spectroscopy stands as the most powerful tool for elucidating the stereochemistry of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the covalent framework and relative spatial arrangement of atoms in cis-2-Boc-cyclopropane-1-carboxylic acid can be assembled.
Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
A comprehensive NMR analysis of this compound and its derivatives, such as the corresponding methyl ester, provides crucial connectivity and spatial information. The proton (¹H) and carbon-¹³ (¹³C) NMR spectra reveal the chemical environment of each nucleus.
¹H and ¹³C NMR: The ¹H NMR spectrum of a derivative like methyl cis-2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate would be expected to show distinct signals for the cyclopropyl (B3062369) protons, the methoxy (B1213986) group of the ester, and the tert-butyl group of the Boc protecting group. The cyclopropyl protons, due to the ring's conformational rigidity, typically appear in the upfield region of the spectrum. The ¹³C NMR spectrum complements this by showing characteristic signals for the carbonyl carbons of the ester and the carbamate, the quaternary and methyl carbons of the Boc group, and the carbons of the cyclopropane (B1198618) ring.
COSY (Correlation Spectroscopy): This 2D NMR experiment establishes proton-proton (¹H-¹H) coupling correlations. For this compound, COSY is instrumental in identifying the connectivity between the protons on the cyclopropane ring. Cross-peaks would be observed between the vicinal protons on C1 and C2, as well as between the geminal and vicinal protons on the C3 carbon of the cyclopropane ring, confirming their scalar coupling network.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of the ¹³C signals for the protonated carbons of the cyclopropane ring by correlating them with their attached, and previously assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for assigning quaternary carbons, such as the carbonyls and the C1 and C2 carbons of the cyclopropane ring (if they are fully substituted in a derivative). For instance, the proton on C2 would show a correlation to the carbonyl carbon of the carboxylic acid at C1, and the cyclopropyl protons would show correlations to the carbonyl carbon of the Boc group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a key technique for determining the stereochemistry of a molecule by identifying protons that are close in space, irrespective of their bonding connectivity. For this compound, a crucial NOE cross-peak would be expected between the proton on C1 and the proton on C2. The presence of this cross-peak provides definitive evidence for their cis relative stereochemistry, as these protons are on the same face of the cyclopropane ring.
A representative, though not exhaustive, table of expected NMR data for a derivative is presented below.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| H1 (on C1) | ~1.8-2.2 | ~25-30 | COSY with H2, H3a, H3b; HMBC with C=O (acid), C2, C3; NOESY with H2 |
| H2 (on C2) | ~2.8-3.2 | ~30-35 | COSY with H1, H3a, H3b; HMBC with C=O (Boc), C1, C3; NOESY with H1 |
| H3a, H3b (on C3) | ~1.0-1.5 | ~15-20 | COSY with H1, H2; HSQC with C3 |
| -C(CH₃)₃ | ~1.45 | ~28.5 (CH₃), ~79.5 (quat. C) | HMBC from CH₃ protons to quat. C and C=O (Boc) |
| C=O (acid) | - | ~170-175 | HMBC with H1 |
| C=O (Boc) | - | ~155-156 | HMBC with H2 and Boc CH₃ protons |
Analysis of Coupling Constants for Relative Stereochemistry Determination
The analysis of proton-proton coupling constants (J-coupling) in the ¹H NMR spectrum provides quantitative information about the dihedral angles between adjacent protons, which is fundamental for confirming the relative stereochemistry. In cyclopropane systems, the vicinal coupling constants are highly dependent on the stereochemical relationship of the coupled protons. nih.govrsc.org
For 1,2-disubstituted cyclopropanes, the following general rules apply:
Jcis (coupling between protons on the same side of the ring) is typically in the range of 8-10 Hz .
Jtrans (coupling between protons on opposite sides of the ring) is generally smaller, in the range of 4-6 Hz .
In the case of this compound, the observation of a vicinal coupling constant between the protons on C1 and C2 in the higher end of this range (i.e., ~8-10 Hz) would provide strong, quantitative evidence for their cis relationship. This is a direct consequence of the smaller dihedral angle between cis-protons on a cyclopropane ring compared to their trans counterparts.
Chemical Shift Anisotropy and Solvent Effects for Stereochemical Assignment
The chemical shifts of the cyclopropyl protons are influenced by the anisotropic effects of the substituents, namely the carboxylic acid and the Boc-protected amino group. The electron-withdrawing nature of these groups will deshield the adjacent protons. In the cis isomer, these bulky groups are on the same side of the ring, which can lead to through-space interactions that may further influence the chemical shifts of the ring protons.
Solvent effects can also be a useful tool. Changing the NMR solvent from a non-polar one (like CDCl₃) to a polar, hydrogen-bonding solvent (like DMSO-d₆ or CD₃OD) can induce changes in the chemical shifts of protons near the polar functional groups. The magnitude of these solvent-induced shifts can sometimes provide clues about the stereochemistry, as the accessibility of the protons to the solvent molecules may differ between stereoisomers.
Mass Spectrometry (MS) Techniques for Structural Confirmation and Purity Assessment
Mass spectrometry is an indispensable analytical technique for confirming the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically to within a few parts per million (ppm). This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₀H₁₇NO₄), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value. A close match between the theoretical and experimental mass confirms the molecular formula and, by extension, the molecular weight.
Expected HRMS Data:
Molecular Formula: C₁₀H₁₇NO₄
Exact Mass: 231.1158
Observed [M+H]⁺: A value very close to 232.1230
Tandem Mass Spectrometry for Fragmentation Pattern Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the protonated molecule [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to provide structural information. The fragmentation of Boc-protected amino acids is well-characterized and typically involves losses related to the Boc group. doaj.orgniscpr.res.in
For this compound, the expected fragmentation pathways in positive ion mode would include:
Loss of isobutylene (B52900) (56 Da): A characteristic fragmentation of the Boc group, leading to a protonated carbamic acid intermediate. [M+H - 56]⁺.
Loss of the entire Boc group (101 Da): Cleavage of the N-C bond of the carbamate. [M+H - 100]⁺.
Loss of CO₂ from the carbamic acid intermediate (44 Da): Following the loss of isobutylene, the resulting carbamic acid can readily lose carbon dioxide to give the protonated amino-cyclopropane carboxylic acid. [M+H - 56 - 44]⁺ = [M+H - 100]⁺.
Loss of water (18 Da): From the carboxylic acid group. [M+H - 18]⁺.
Loss of formic acid (46 Da): A common loss from carboxylic acids. [M+H - 46]⁺.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure of Fragment |
| 232.1 | 176.1 | 56 | [M+H - C₄H₈]⁺ |
| 232.1 | 132.1 | 100 | [M+H - C₅H₈O₂]⁺ (Loss of Boc group) |
| 176.1 | 132.1 | 44 | [M+H - C₄H₈ - CO₂]⁺ |
| 232.1 | 214.1 | 18 | [M+H - H₂O]⁺ |
| 232.1 | 186.1 | 46 | [M+H - HCOOH]⁺ |
X-ray Crystallography for Unambiguous Absolute and Relative Stereochemistry Determination
X-ray crystallography stands as the authoritative method for the unambiguous determination of a molecule's three-dimensional structure at an atomic level. This technique provides unequivocal proof of both relative and absolute stereochemistry, provided that a suitable single crystal of the compound can be obtained. beilstein-journals.org
The process involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the precise determination of atomic positions, bond lengths, and bond angles. For chiral molecules, this reveals the spatial arrangement of substituents around the stereogenic centers.
In the context of this compound, X-ray analysis would confirm the cis relationship between the Boc-amino group and the carboxylic acid group across the cyclopropane ring. Furthermore, for an enantiomerically pure sample, the analysis can determine the absolute configuration (e.g., (1R,2S) or (1S,2R)) by measuring the anomalous dispersion effects of the atoms, which is particularly effective if a heavy atom is present in the structure or a salt is made with a chiral counter-ion of known configuration. While the crystal structure for the title compound is not widely reported, the technique has been successfully applied to structurally similar N-Boc-protected cyclic amino acids to confirm their configuration. beilstein-journals.org
Chiral Chromatography Methods for Enantiomeric Excess and Diastereomeric Ratio Determination
Chiral chromatography is an indispensable tool for separating stereoisomers and quantifying their purity. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differing stability of these transient diastereomeric complexes results in different retention times for each enantiomer, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (ee) of a chiral compound and the diastereomeric ratio (dr) in mixtures of diastereomers.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for the analytical and preparative separation of enantiomers of non-volatile compounds like carboxylic acids. The selection of the appropriate chiral stationary phase and mobile phase is critical for achieving successful separation.
For carboxylic acids similar to this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. Columns like Chiralpak® and Chiralcel® are frequently employed. Separations are typically performed in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of a strong acid, like trifluoroacetic acid (TFA), to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape.
The table below summarizes typical conditions used for the chiral HPLC separation of related cyclopropanecarboxylic acid derivatives.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection (Wavelength) | Compound Type | Reference |
|---|---|---|---|---|---|
| Chiralpak IA | n-hexane/propan-2-ol (98:2) | 0.8 | 215 nm | trans-Cyclopropane-1,2-dicarboxylate derivative | rsc.org |
| Chiralcel OD-H | Hexane/Isopropanol/TFA (90:10:0.1) | 1.0 | UV (unspecified) | 2-Aryloxycarboxylic acids | researchgate.net |
| Chiralpak AD | Hexane/Ethanol/TFA (85:15:0.1) | 0.5 | UV (unspecified) | 2-Aryloxycarboxylic acids | researchgate.net |
Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile chiral compounds. Carboxylic acids like this compound are generally non-volatile and require chemical derivatization prior to analysis to convert them into more volatile species. A common approach is esterification to form, for example, methyl or ethyl esters.
The separation is achieved using capillary columns coated with a chiral stationary phase, often based on derivatized cyclodextrins. researchgate.net Chirasil-β-Dex and related phases have proven effective for the enantioselective analysis of various cyclopropane derivatives. researchgate.net The carrier gas is typically hydrogen or helium. The choice of temperature program is crucial for optimizing the resolution of the enantiomeric peaks.
The table below outlines representative conditions for the chiral GC analysis of cyclopropane derivatives.
| Chiral Stationary Phase (CSP) | Derivatization | Carrier Gas | Temperature Program | Compound Type | Reference |
|---|---|---|---|---|---|
| Chirasil-β-Dex | Esterification | Helium/Hydrogen | Isothermal or Gradient Ramp | Chiral cyclopropane derivatives | researchgate.net |
| Rt-βDEXse | Esterification (e.g., methyl ester) | Hydrogen | Optimized temperature gradient | General chiral compounds | gcms.cz |
Theoretical and Computational Investigations of Cis 2 Boc Cyclopropane 1 Carboxylic Acid Systems
Quantum Chemical Calculations for Conformational Analysis and Energy Minima
Quantum chemical calculations are essential for exploring the conformational landscape of flexible molecules such as cis-2-Boc-cyclopropane-1-carboxylic acid. The presence of rotatable bonds, specifically the C-N bond of the Boc (tert-butyloxycarbonyl) protecting group and the C-C bond of the carboxylic acid group, gives rise to multiple possible spatial arrangements (conformers).
Computational methods, particularly Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are employed to perform potential energy surface scans. researchgate.net These scans systematically rotate specific dihedral angles to map out the energy changes associated with different conformations. This process identifies energy minima, which correspond to stable, low-energy conformers of the molecule. For carboxylic acids, calculations show a significant energy difference between syn and anti conformations, with the syn state being highly favored in the gas phase. nih.gov
For substituted cyclopropanes, these calculations can predict the most stable orientations of the substituent groups. nih.gov In the case of this compound, key conformational questions involve the orientation of the bulky Boc group relative to the cyclopropane (B1198618) ring and the rotational position of the carboxylic acid's hydroxyl group. Calculations reveal that the amide moiety in similar systems can adopt nonplanar structures to relieve steric strain. nih.gov The final output is a set of stable conformers and their relative Gibbs free energies, which allows for the prediction of the most abundant conformation under given conditions. researchgate.net
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving cyclopropane derivatives. chemrxiv.org Due to the inherent ring strain, cyclopropanes can undergo various ring-opening reactions. beilstein-journals.orgnih.gov For this compound, which is a donor-acceptor (D-A) cyclopropane, the bond between the carbon atoms bearing the electron-donating (-NHBoc) and electron-accepting (-COOH) groups is polarized and weakened, making it susceptible to cleavage. mdpi.comacs.org
Reaction mechanism studies typically involve locating the transition state (TS) for a proposed reaction pathway. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Computational methods are used to optimize the geometry of the transition state and calculate its energy. The energy difference between the reactants and the transition state gives the activation energy barrier, which is a key determinant of the reaction rate.
For example, in a Lewis acid-catalyzed ring-opening reaction, calculations can model the coordination of the Lewis acid to the carbonyl oxygen, the subsequent C-C bond cleavage, and the formation of an intermediate. acs.org By mapping the entire reaction pathway, including all intermediates and transition states, a complete energetic profile of the reaction can be constructed. chemrxiv.org This allows chemists to understand why a particular product is formed, predict how changes to the reactants will affect the outcome, and design more efficient synthetic routes. researchgate.net
Structure-Reactivity Relationships within the Cyclopropane Scaffold
The reactivity of the cyclopropane ring is intimately linked to its substitution pattern. researchgate.net In this compound, the interplay between the electronic effects of the substituents and the stereochemistry of the scaffold governs its chemical behavior.
Electronic Effects : The molecule is a classic donor-acceptor (D-A) cyclopropane. The nitrogen atom of the Boc-amino group acts as an electron donor, while the carboxylic acid group is an electron acceptor. This D-A substitution pattern significantly polarizes the C1-C2 bond, making this bond weaker and more susceptible to nucleophilic or electrophilic attack that leads to ring-opening. mdpi.comnih.gov
Stereochemical Effects : The cis configuration places the bulky tert-butyloxycarbonyl group and the carboxylic acid group on the same face of the cyclopropane ring. This arrangement can create significant steric hindrance, influencing which face of the molecule a reagent can approach. This steric control can lead to high diastereoselectivity in reactions. For instance, a reagent might preferentially attack from the face opposite to the bulky substituents. acs.org
Computational studies can quantify these effects. By calculating properties such as atomic charges, bond orders, and frontier molecular orbital (FMO) energies for a series of related cyclopropane derivatives, clear structure-reactivity relationships can be established. These relationships help explain experimental observations, such as why certain substituted cyclopropanes react faster than others or yield different products. researchgate.netnih.gov
Table 2. Key Structure-Reactivity Features.
Prediction of Spectroscopic Parameters (e.g., GIAO NMR Calculations for Chemical Shifts)
Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which is invaluable for structure determination and verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. researchgate.netmdpi.comresearchgate.net
The process involves several steps:
The geometry of the molecule is first optimized using a suitable level of theory, such as B3LYP/6-311+G(d,p), to find its lowest energy conformation. compchemhighlights.orgresearchgate.net
Using this optimized geometry, the GIAO method is employed to calculate the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). escholarship.org
These absolute shielding values are then converted into chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS). mdpi.com
This computational approach is particularly powerful for distinguishing between stereoisomers, such as the cis and trans isomers of 2-Boc-cyclopropane-1-carboxylic acid. The different spatial arrangements of the atoms in each isomer lead to distinct electronic environments and, consequently, different predicted NMR chemical shifts. By comparing the calculated chemical shifts for each possible isomer with the experimentally measured spectrum, an unambiguous assignment of the correct structure can be made. compchemhighlights.orgnih.gov The accuracy of GIAO calculations is often high enough to resolve subtle differences and confirm stereochemistry with a high degree of confidence. researchgate.net
Table 3. Illustrative Comparison of Experimental and GIAO-Calculated NMR Chemical Shifts. (Note: Data are hypothetical for illustrative purposes).
Q & A
Basic Research Question
- Storage conditions : −20°C under inert gas (argon or nitrogen) to prevent oxidation .
- Solvent compatibility : Dissolve in anhydrous DMSO or DCM for long-term stability .
- Moisture control : Use desiccants (e.g., molecular sieves) in storage vials .
How do steric effects from the Boc group influence reactivity in cross-coupling reactions?
Advanced Research Question
The bulky tert-butoxycarbonyl (Boc) group impacts reaction kinetics:
- Steric hindrance quantification : Use Tolman’s cone angle or DFT calculations to predict reactivity in Suzuki-Miyaura couplings .
- Kinetic studies : Compare reaction rates of Boc-protected vs. unprotected derivatives (e.g., krel < 0.5 indicates significant hindrance) .
- Alternative coupling conditions : Microwave-assisted synthesis to overcome energy barriers .
What analytical techniques are recommended for quantifying trace impurities in this compound?
Basic Research Question
- HPLC-MS : Detect impurities at <0.1% levels using C18 columns and ESI ionization .
- 1H-NMR with relaxation reagents : Cr(acac)₃ to enhance signal separation for low-abundance species .
- Elemental analysis : Verify stoichiometric purity (C, H, N within ±0.4% of theoretical) .
How can researchers design controlled experiments to assess the environmental persistence of this compound?
Advanced Research Question
- Hydrolysis studies : Expose to pH 3–10 buffers and monitor degradation via LC-MS (half-life t₁/₂ < 24 h at pH 10) .
- Soil microcosm assays : Measure mineralization rates (CO₂ evolution) in loam or clay soils .
- Ecotoxicity screening : Daphnia magna acute toxicity (48-h LC₅₀) and algal growth inhibition tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
